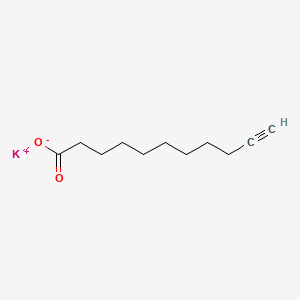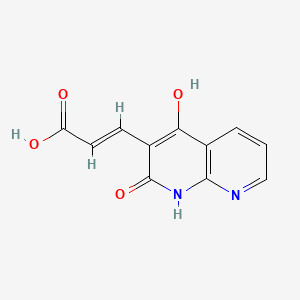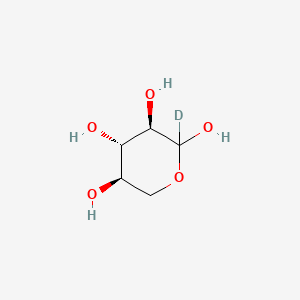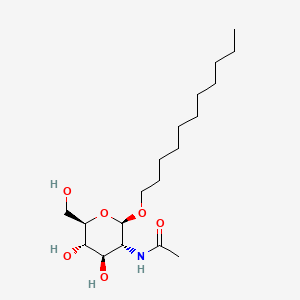
Zaleplon Formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zaleplon Formamide, also known as N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide, is a nonbenzodiazepine hypnotic from the pyrazolopyrimidine class. It is primarily used for the short-term treatment of insomnia. Unlike many other hypnotic drugs, this compound does not interfere with sleep architecture and can be administered without the risk of dependence or rebound insomnia upon discontinuation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zaleplon Formamide involves several steps. One common method includes the following steps :
Starting Material: N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide.
Reagents: Dimethyl formamide, sodium hydroxide, tetrabutylammonium bromide, ethylbromide, and p-Chloroaniline.
Reaction Conditions: The reaction is carried out sequentially, starting with the addition of sodium hydroxide to the starting material in dimethyl formamide at 0-5°C. This is followed by the addition of tetrabutylammonium bromide and ethylbromide.
Final Step: The intermediate product is treated with 3-amino-4-cyano pyrazole in hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Zaleplon Formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted analogs .
Applications De Recherche Scientifique
Zaleplon Formamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of pyrazolopyrimidine derivatives.
Biology: Investigated for its effects on GABA receptors and its potential as a sedative-hypnotic agent.
Medicine: Primarily used for the treatment of insomnia, with ongoing research into its efficacy and safety profile.
Industry: Utilized in the development of new hypnotic drugs and in the study of sleep disorders
Mécanisme D'action
Zaleplon Formamide exerts its effects through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex, potentiating t-butyl-bicyclophosphorothionate (TBPS) binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: Another nonbenzodiazepine hypnotic used for insomnia.
Eszopiclone: A nonbenzodiazepine hypnotic with a similar mechanism of action.
Indiplon: A nonbenzodiazepine hypnotic that modulates GABA receptors.
Uniqueness
Zaleplon Formamide is unique in its rapid onset of action and short half-life, making it particularly effective for sleep induction without causing residual hangover effects. It also has a higher potency for γ3-containing GABA A receptors compared to other similar compounds .
Propriétés
IUPAC Name |
N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylformamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-2-20(11-22)14-5-3-4-12(8-14)15-6-7-18-16-13(9-17)10-19-21(15)16/h3-8,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDSTSRBKSMRFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=O)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)

![D-[2-2H]Xylose](/img/structure/B584073.png)



![D-[2-13C]xylulose](/img/structure/B584082.png)

